molecular formula C20H21N5O3 B2918525 3-(3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034452-43-0

3-(3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2918525
CAS No.: 2034452-43-0
M. Wt: 379.42
InChI Key: KXLCFQHSLUEQAR-UHFFFAOYSA-N
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Description

3-(3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a pyrrolidine-1-yl group linked via a 3-oxopropyl chain to the quinazolinone core. The pyrrolidine moiety is further substituted with a (6-methylpyridazin-3-yl)oxy group, which introduces a heteroaromatic pyridazine ring. Quinazolinones are well-documented for their diverse pharmacological activities, including kinase inhibition, anticancer, and antifibrotic properties .

Properties

IUPAC Name

3-[3-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-14-6-7-18(23-22-14)28-15-8-10-24(12-15)19(26)9-11-25-13-21-17-5-3-2-4-16(17)20(25)27/h2-7,13,15H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLCFQHSLUEQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes:

  • A quinazolinone core, which is crucial for its biological activity.
  • A pyridazine ring that contributes to its pharmacological properties.
  • A pyrrolidine moiety that enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities, receptor functions, and various signaling pathways, leading to therapeutic effects.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis and evaluation of various quinazolinamine derivatives showing potent inhibitory activities against breast cancer resistance protein (BCRP) . The structural similarity of this compound suggests it may also possess similar anticancer properties.

Antimicrobial Activity

Quinazolinones have been reported to possess antimicrobial properties. A review noted that certain derivatives demonstrated significant activity against both bacterial and fungal species . Given the structural characteristics of this compound, it is plausible that this compound could exhibit similar antimicrobial effects.

Anti-inflammatory Activity

Studies have shown that quinazolinone compounds can exert anti-inflammatory effects through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses . The potential for this compound to influence inflammatory pathways warrants further investigation.

Synthesis and Evaluation

A recent study focused on the synthesis of quinazolinone derivatives and their biological evaluation. It was found that modifications at specific positions on the quinazolinone scaffold significantly influenced their biological activities. The presence of hydroxyl groups and other substituents was crucial for enhancing antioxidant and antimicrobial activities .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of BCRP; potential anticancer effects ,
AntimicrobialActivity against bacterial and fungal strains ,
Anti-inflammatoryModulation of cytokine production ,

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Aromatic vs. Pyridazine’s nitrogen atoms may facilitate hydrogen bonding or π-π stacking, critical for target affinity .
  • Chain Length and Flexibility : The 3-oxopropyl chain in the target compound provides conformational flexibility, similar to Compound 339 (), which may improve binding to dynamic enzyme active sites. Shorter chains (e.g., hydroxypropyl in ) might restrict this flexibility but improve solubility.

Pharmacokinetic Considerations

  • Metabolic Stability : The 3-oxo group in the propyl chain (shared with Compound 339, ) may resist oxidative metabolism, prolonging half-life compared to compounds with hydroxyl groups .

Target Specificity

  • Kinase Inhibition : The target compound’s structure aligns with kinase inhibitors like Compound 50 (), where aromatic substituents mediate selective binding. However, the absence of a covalent warhead (e.g., acrylamide in Compound 50) suggests reversible inhibition.
  • Antifibrotic Potential: Pyrrolidine-containing quinazolinones () show efficacy in IPF models, suggesting the target compound may similarly modulate fibrotic pathways like TGF-β or PDGFR .

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